molecular formula C7H17O3PS B6289297 Diethyl-3-mercaptopropylphosphonate CAS No. 213260-80-1

Diethyl-3-mercaptopropylphosphonate

Cat. No.: B6289297
CAS No.: 213260-80-1
M. Wt: 212.25 g/mol
InChI Key: HPDRFNGVCADKQM-UHFFFAOYSA-N
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Description

Diethyl-3-mercaptopropylphosphonate is a useful research compound. Its molecular formula is C7H17O3PS and its molecular weight is 212.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 212.06360257 g/mol and the complexity rating of the compound is 142. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Diethyl-3-mercaptopropylphosphonate and its derivatives are effective corrosion inhibitors. For instance, certain α-aminophosphonates have shown significant inhibition of mild steel corrosion in hydrochloric acid, which is beneficial for industrial pickling processes. These compounds act as mixed-type inhibitors and show high inhibition efficiency at relatively low concentrations (Gupta et al., 2017). Additionally, other diethyl (phenylamino) methyl phosphonate derivatives have been investigated for their corrosion inhibitory properties in carbon steel, demonstrating effectiveness in acidic environments (Moumeni et al., 2020).

Synthesis of Pharmaceutical Compounds

Compounds similar to this compound are used in the synthesis of various pharmaceuticals. For example, a derivative has been employed in the synthesis of enantiomeric phosphocarnitine, a compound with potential medical applications (Wróblewski & Hałajewska-Wosik, 2002). Moreover, alpha-halogenated analogs of similar phosphonic acids have shown promise as antimalarial agents (Verbrugghen et al., 2010).

Polymer Synthesis

Diethyl vinylphosphonate, a related compound, has been polymerized using rare earth metal-initiated group transfer polymerization to create high-molecular-weight poly(vinylphosphonate)s. These polymers demonstrate precise molecular weight control and low polydispersity, with potential applications in various industries (Salzinger et al., 2011).

Anticancer Research

Diethyl derivatives have been explored for their anticancer properties. For instance, diethyl (6-amino-9H-purin-9-yl) methylphosphonate has been studied for its effects on cell apoptosis, cell cycle regulation, and reactive oxygen species in human hepatocarcinoma cells (Qu et al., 2010).

Properties

IUPAC Name

3-diethoxyphosphorylpropane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17O3PS/c1-3-9-11(8,10-4-2)6-5-7-12/h12H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDRFNGVCADKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCCS)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17O3PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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